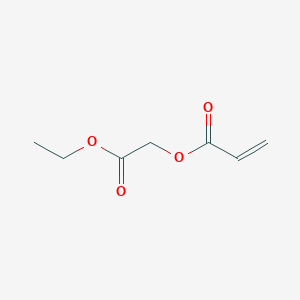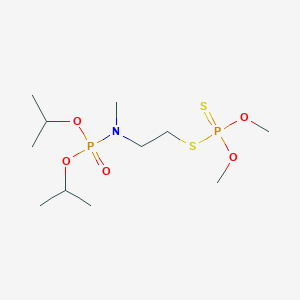
Phosphorodithioic acid, O,O-dimethyl S-(O',O'-diisopropyl-N-methylphosphoramido)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorodithioic acid, O,O-dimethyl S-(O’,O’-diisopropyl-N-methylphosphoramido)ethyl ester is an organophosphorus compound. This compound is known for its unique chemical structure, which includes both phosphorodithioate and phosphoramido functionalities. It is used in various scientific research applications due to its reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphorodithioic acid, O,O-dimethyl S-(O’,O’-diisopropyl-N-methylphosphoramido)ethyl ester typically involves the reaction of phosphorodithioic acid derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
Phosphorodithioic acid, O,O-dimethyl S-(O’,O’-diisopropyl-N-methylphosphoramido)ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorothioates.
Reduction: Reduction reactions can convert it into phosphorodithioates.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphoramido group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include various phosphorothioates, phosphorodithioates, and substituted phosphoramido derivatives. These products are often used as intermediates in the synthesis of more complex organophosphorus compounds .
Aplicaciones Científicas De Investigación
Phosphorodithioic acid, O,O-dimethyl S-(O’,O’-diisopropyl-N-methylphosphoramido)ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pesticides, lubricants, and flame retardants.
Mecanismo De Acción
The mechanism of action of phosphorodithioic acid, O,O-dimethyl S-(O’,O’-diisopropyl-N-methylphosphoramido)ethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved in its mechanism of action include the inhibition of acetylcholinesterase and other critical enzymes in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- Phosphorodithioic acid, O,O-diethyl ester
- Dimethoate
- Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester
Uniqueness
Phosphorodithioic acid, O,O-dimethyl S-(O’,O’-diisopropyl-N-methylphosphoramido)ethyl ester is unique due to its dual functional groups, which provide it with distinct reactivity and biological activities.
Propiedades
Número CAS |
21998-73-2 |
|---|---|
Fórmula molecular |
C11H27NO5P2S2 |
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
2-dimethoxyphosphinothioylsulfanyl-N-di(propan-2-yloxy)phosphoryl-N-methylethanamine |
InChI |
InChI=1S/C11H27NO5P2S2/c1-10(2)16-18(13,17-11(3)4)12(5)8-9-21-19(20,14-6)15-7/h10-11H,8-9H2,1-7H3 |
Clave InChI |
XORKDXPRPPOFPV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=O)(N(C)CCSP(=S)(OC)OC)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


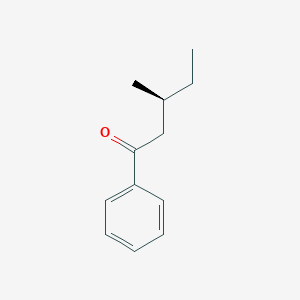


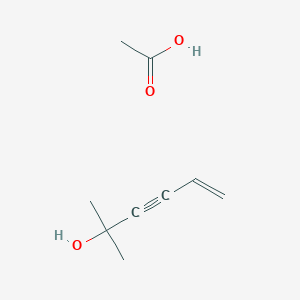
![Dibutyl[bis(tert-butylsulfanyl)]stannane](/img/structure/B14717764.png)

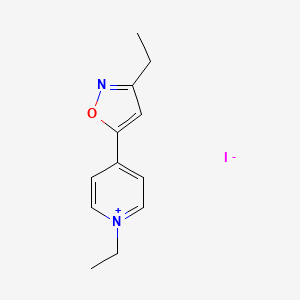
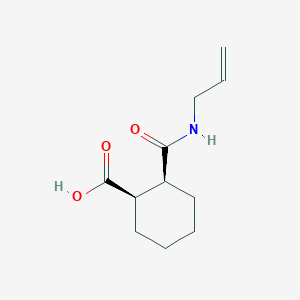
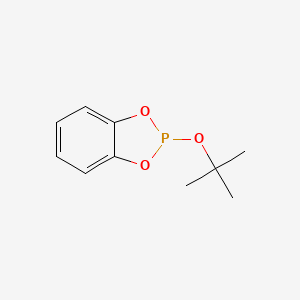
![5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one](/img/structure/B14717809.png)
![6,6,9-Trimethyl-3-(3-methyloctan-2-yl)-6a,7,8,10a-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14717812.png)

